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In the realm of semiconductor manufacturing and advanced materials, the precise deposition of
thin films is paramount.[1] Atomic Layer Deposition (ALD) and Molecular Layer Deposition
(MLD) are powerful techniques that offer atomic-scale control over film thickness and
conformation.[2][3] The choice of precursor is critical to the success of these processes, and
aminosilanes have emerged as a versatile class of compounds for depositing high-quality
silicon-based films, such as silicon nitride (SiNx) and silicon oxide (SiOx), at relatively low
temperatures.[1][4]

While the user requested information on "1,2-(Trisdimethylaminosilyl)ethane," this chemical
name is not standard and does not correspond to a readily available precursor with established
ALD processes in the reviewed literature. However, a closely related and commercially
available precursor, 1,2-bis[(dimethylamino)dimethylsilyllethane (DDSE), has been successfully
used in MLD for the deposition of carbosiloxane thin films.[5] This guide will provide a detailed
application note on the MLD process for DDSE and, to offer a broader context, will also present
established ALD process parameters for other widely used aminosilane precursors.
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Featured Precursor: 1,2-
bis[(dimethylamino)dimethylsilyllethane (DDSE)

DDSE is an organosilicon compound that serves as a valuable precursor in thin film deposition.
[6] Its molecular structure, featuring a silicon backbone with dimethylamino groups, provides
the necessary reactivity for surface-controlled deposition processes.[6]

hvsicochemical ies of DDS

Property Value Reference
CAS Number 91166-50-6 [71181[9]
Molecular Formula C10H28N2Si2 [8]
Molecular Weight 232.51 g/mol [8]

Boiling Point 101-103 °C at 13 mm Hg [71[8]
Density 0.824 g/mL at 25 °C [71[8]
Refractive Index n20/D 1.446 [718]

MLD Protocol for Carbosiloxane Films using DDSE
and Ozone

Researchers have demonstrated the growth of carbosiloxane thin films using DDSE and ozone
as precursors in an MLD process.[5] These films exhibit good thermal stability, making them
suitable for various applications.[5]

MLD Process Parameters
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Parameter Value

1,2-bis[(dimethylamino)dimethylsilyllethane
Precursor

(DDSE)
Co-reactant Ozone (03)
Deposition Temperature 110 °C
Resulting Film Carbosiloxane (SiOxCy)

Source: Zhou and Bent, 2020[5]

MLD Workflow

The MLD process for carbosiloxane films using DDSE and ozone follows a cyclical approach,
with each cycle consisting of four steps:

DDSE Pulse: The DDSE precursor is introduced into the reaction chamber.

Purge: Inert gas removes unreacted DDSE and byproducts.

Ozone Pulse: Ozone is introduced as the co-reactant.

Purge: Inert gas removes unreacted ozone and byproducts.

This cycle is repeated to achieve the desired film thickness. The self-limiting nature of the
surface reactions ensures uniform and conformal film growth.[3]

One MLD Cycle

Next Cycle
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Caption: MLD cycle for carbosiloxane deposition using DDSE and ozone.

ALD of Silicon Nitride with Other Aminosilane
Precursors

For a comprehensive understanding, it is beneficial to review the ALD processes for other
common aminosilane precursors used in the deposition of silicon nitride, a critical material in
microelectronics.[1][10]

Tris(dimethylamino)silane (TDMAS)

TDMAS is a widely used precursor for both ALD and Chemical Vapor Deposition (CVD) of SiNx
films.[11]

Process Details: High-quality SiNx films can be deposited using TDMAS with a remote
inductively coupled nitrogen-forming gas plasma.

o Deposition Temperature: 350 °C.
» Film Properties: Achieves a high film density of 2.4 g/cm3.

o Post-Deposition Treatment: A hydrogen plasma post-anneal can significantly reduce the wet
etch rate.

Bis(tert-butylamino)silane (BTBAS)

BTBAS is another frequently employed aminosilane for SiNx deposition.
e Process Details: High-quality SiNx films are deposited using BTBAS and an Nz plasma.
e Deposition Temperature: 400 °C.

o Film Properties: Results in a very high film density of 2.8 g/cm3 and a low wet etch rate of 0.2
nm/min. Carbon contamination is minimal at this temperature.

Bis(diethylamino)silane (BDEAS)
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BDEAS is utilized in plasma-enhanced ALD (PEALD) for low-temperature SiNx deposition.[12]

e Process Details: Atmospheric-pressure PE-spatial-ALD of SiNx has been demonstrated with
BDEAS and an N2 plasma.[12]

« Deposition Temperature: A low-temperature process window between 150 °C and 250 °C.
[12]

« Growth Per Cycle (GPC): GPC values range from 0.19 A to 0.31 A depending on the
deposition temperature.[12]

Aminosilane Precursors for SiNx ALD

Bis(tert-butylamino)silane (BTBAS) Bis(diethylamino)silane (BDEAS) Tris(dimethylamino)silane (TDMAS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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